3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1227594-89-9
VCID: VC2677412
InChI: InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
SMILES: C1=CNC(=O)C(=C1C(F)(F)F)F
Molecular Formula: C6H3F4NO
Molecular Weight: 181.09 g/mol

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

CAS No.: 1227594-89-9

Cat. No.: VC2677412

Molecular Formula: C6H3F4NO

Molecular Weight: 181.09 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one - 1227594-89-9

Specification

CAS No. 1227594-89-9
Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
IUPAC Name 3-fluoro-4-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
Standard InChI Key CUVQCPUTFJFSFU-UHFFFAOYSA-N
SMILES C1=CNC(=O)C(=C1C(F)(F)F)F
Canonical SMILES C1=CNC(=O)C(=C1C(F)(F)F)F

Introduction

Chemical Identity and Structure

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one is a fluorinated pyridine derivative that exists as a solid at room temperature. The compound features a pyridine ring with multiple fluorine substitutions that significantly influence its chemical behavior and applications.

Identification Data

The compound can be identified through various systematic and alternative nomenclatures as listed in the table below:

ParameterValue
CAS Number1227594-89-9
IUPAC Name3-fluoro-4-(trifluoromethyl)-1H-pyridin-2-one
Common Synonyms3-Fluoro-4-(trifluoromethyl)pyridin-2-ol; 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine; doravirine-001
Molecular FormulaC₆H₃F₄NO
Molecular Weight181.09 g/mol
Standard InChIInChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
Standard InChIKeyCUVQCPUTFJFSFU-UHFFFAOYSA-N
SMILESC1=CNC(=O)C(=C1C(F)(F)F)F
European Community (EC) Number894-445-5
PubChem Compound ID53435090

The compound's structure includes a pyridine ring with a carbonyl group at position 2, fluorine at position 3, and a trifluoromethyl group at position 4 .

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of this compound is largely influenced by the presence of multiple fluorine atoms, particularly the trifluoromethyl group at position 4 and the fluorine at position 3. These electron-withdrawing groups significantly affect the electronic distribution across the pyridine ring.

Key chemical characteristics include:

  • The carbonyl group at position 2 can exist in tautomeric forms (lactam-lactim tautomerism)

  • Enhanced electrophilicity at specific positions due to the electron-withdrawing effects of fluorine

  • Potential for nucleophilic substitution reactions, particularly at the C-3 position where the fluorine atom is attached

Synthesis Methods

Oxidation-Rearrangement Route

One established synthetic route involves the oxidation of 3-fluoro-4-(trifluoromethyl)pyridine followed by rearrangement:

  • Oxidation of 3-fluoro-4-(trifluoromethyl)pyridine with hydrogen peroxide and methyltrioxorhenium(VII) catalyst to form the corresponding N-oxide

  • Rearrangement using trifluoroacetic anhydride at elevated temperature

  • Hydrolysis and purification to yield the final product

The detailed procedure involves:

"A solution of 3-fluoro-4-(trifluoromethyl)pyridine (5.00 g; 30.3 mmol) in CH₂Cl₂ (10 mL) was cooled to 0°C, then methyltrioxorhenium(VII) (0.062 g; 0.249 mmol) and hydrogen peroxide (30%; 6.2 mL; 61 mmol) were added and the mixture was warmed to room temperature. After stirring for 2 hours, the reaction was quenched by the addition of MnO₂ (5 mg) and 30 minutes additional stirring. The N-oxide (3.70 g; 20.4 mmol) was dissolved in trifluoroacetic anhydride (21.6 mL; 153 mmol) in a hydrogenation bomb and heated to 85°C for 15 hours. After cooling to 0°C, water was added, followed by solid K₂CO₃ until pH 9. Purification by column chromatography provided the title compound as a pink solid."

Alternative Synthetic Approaches

Alternative approaches to fluorinated pyridines similar to the target compound have been reported in the literature, including:

  • Chlorine/fluorine exchange using trichloromethylpyridine

  • Construction of a pyridine ring from trifluoromethyl-containing building blocks

  • Direct introduction of a trifluoromethyl group using trifluoromethyl copper species via substitution reactions with halopyridines

These methods represent general approaches to trifluoromethylpyridine derivatives, which can be further transformed to obtain the target 2(1H)-one structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectral data provides valuable information about the structural configuration of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one:

¹H NMR (400 MHz, Acetone): δ 11.48 (s, 1H); 7.55 (d, J=7.1 Hz, 1H); 6.39 (t, J=6.2 Hz, 1H)

The signal at δ 11.48 corresponds to the NH proton, while the signals at δ 7.55 and δ 6.39 are attributed to the aromatic protons at positions 6 and 5 of the pyridine ring, respectively.

Mass Spectrometry

Mass spectrometric analysis typically shows the molecular ion peak at m/z 181.09, corresponding to the molecular formula C₆H₃F₄NO. The fragmentation pattern often displays characteristic losses of fluorine atoms and the trifluoromethyl group.

Applications and Significance

Pharmaceutical Applications

The compound 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one serves as a valuable intermediate in pharmaceutical synthesis, particularly as a precursor in the development of:

  • Antiviral agents - The compound is associated with doravirine (as "doravirine-001"), suggesting its role in antiviral drug development

  • Various heterocyclic compounds with potential biological activities

The trifluoromethylpyridine fragment is increasingly important in drug discovery due to the unique properties conferred by fluorine substitution, including:

  • Enhanced metabolic stability

  • Improved binding affinity with target proteins

  • Altered physicochemical properties for better bioavailability

Agricultural Applications

Trifluoromethylpyridine derivatives, including compounds related to 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one, have significant applications in agrochemical development:

  • Active ingredients in crop protection products

  • Building blocks for herbicides, fungicides, and insecticides

More than 50% of pesticides launched in the last two decades contain fluorine, and approximately 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group, highlighting the importance of this structural motif .

Chemical Building Block

The compound serves as a versatile synthetic intermediate in organic chemistry:

  • Derivatization through nucleophilic substitution at the C-3 position

  • Functionalization of the pyridone nitrogen

  • Mitsunobu coupling reactions to form ethers as demonstrated in the following reaction:

"tert-butyl ethyl(1-((1r,4r)-4-hydroxycyclohexyl)-3-(oxazol-2-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)carbamate (50 mg, 0.12 mmol) was dissolved in THF (1 mL) and 3-fluoro-4-(trifluoromethyl)pyridin-2-ol (63.5 mg, 0.35 mmol) and PPh₃ (92 mg, 0.35 mmol) were added, followed by DIAD (0.069 mL, 0.35 mmol) and stirred overnight."

Reaction Chemistry

Nucleophilic Substitution Reactions

The fluorine at the C-3 position can undergo nucleophilic aromatic substitution reactions with various nucleophiles due to the activation by the electron-withdrawing trifluoromethyl group at C-4. This reactivity pattern enables the synthesis of diverse derivatives with modified properties.

N-Alkylation Reactions

The pyridone nitrogen can be alkylated to produce N-substituted derivatives with altered properties:

"5-(chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (8-4; 68 mg; 0.373 mmol) was then added, and the mixture was stirred for 2 hours at room temperature. The mixture was diluted with water, and extracted with CH₂Cl₂."

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